molecular formula C8H17NO B1423134 1-(Methoxymethyl)cyclohexan-1-amine CAS No. 1315367-64-6

1-(Methoxymethyl)cyclohexan-1-amine

Cat. No.: B1423134
CAS No.: 1315367-64-6
M. Wt: 143.23 g/mol
InChI Key: WHUIPYYPFKFEKJ-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)cyclohexan-1-amine is a cyclohexane derivative featuring a methoxymethyl (-CH2-O-CH3) substituent at the 1-position of the cyclohexane ring. The compound’s molecular formula is C8H17NO, with a molecular weight of 143.23 g/mol. Its structure combines the hydrophobic cyclohexane ring with a polar methoxymethyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The ether oxygen in the methoxymethyl group enhances solubility in polar solvents, while the cyclohexane backbone contributes to steric bulk .

Properties

IUPAC Name

1-(methoxymethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-10-7-8(9)5-3-2-4-6-8/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUIPYYPFKFEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315367-64-6
Record name 1-(methoxymethyl)cyclohexan-1-amine
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Preparation Methods

The synthesis of 1-(Methoxymethyl)cyclohexan-1-amine can be achieved through several routes. One common method involves the reaction of cyclohexanone with methoxymethylamine under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve more scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.

Chemical Reactions Analysis

1-(Methoxymethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(Methoxymethyl)cyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Comparative Overview

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(Methoxymethyl)cyclohexan-1-amine Methoxymethyl C8H17NO 143.23 Polar intermediate, synthetic versatility
4-(Methoxymethyl)cyclohexan-1-amine 4-Methoxymethyl C8H17NO 143.23 Positional isomer, conformational effects
1-[(Dimethylamino)methyl]cyclohexan-1-amine Dimethylaminomethyl C9H20N2 156.27 High basicity, catalytic applications
1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride 4-Bromophenyl C12H17BrClN 290.63 Halogenated scaffold, drug synthesis
1-Methylcyclohexanamine Methyl C7H15N 113.20 Non-polar, cost-effective intermediate

Biological Activity

1-(Methoxymethyl)cyclohexan-1-amine is a cyclic amine that has garnered interest in various fields due to its unique structural characteristics and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 1315367-64-6
  • Molecular Formula : C8H17NO

The compound contains a methoxymethyl group attached to a cyclohexane ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. Preliminary studies suggest that it may exhibit antimicrobial and antifungal properties, making it a candidate for further pharmacological exploration.

Biological Activity Overview

Activity Type Description
AntimicrobialExhibits activity against certain bacterial strains.
AntifungalPotential effectiveness against fungal pathogens.
Enzyme InteractionModulates the activity of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance, it has shown promising results against Gram-positive bacteria, suggesting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed pathways remain to be elucidated.

Antifungal Properties

In vitro assays have indicated that this compound possesses antifungal activity against various fungi, including Candida species. The efficacy appears dose-dependent, with higher concentrations yielding more significant inhibitory effects.

Case Studies

A notable case study involved the synthesis of derivatives of this compound aimed at enhancing its biological activity. Modifications to the methoxymethyl group were explored to improve binding affinity to target enzymes. These derivatives demonstrated enhanced antimicrobial and antifungal activities compared to the parent compound, indicating that structural modifications can significantly influence biological outcomes .

Applications in Medicine

The potential therapeutic applications of this compound are under investigation:

  • Drug Development : As a building block in the synthesis of novel pharmaceuticals.
  • Therapeutic Agent : Possible use in treating infections caused by resistant bacterial strains.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Structure Biological Activity
CyclohexylamineLacks methoxymethyl groupPrimarily used as an industrial chemical
MethoxymethylamineLacks cyclohexane ringExhibits different reactivity and applications
CyclohexanoneContains a carbonyl groupDifferent chemical behavior and uses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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